Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate

TFIID transcription factor inhibition Structure-activity relationship (SAR) Linker engineering

Medicinal chemistry teams often face potency cliffs when optimizing N-arylethyl-2-arylquinoline-4-carboxamide TFIID inhibitors. Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate (CAS 2059943-57-4) directly addresses this risk: • Provides a validated 5 nM EC50 in TFIID cellular assays, a 22-fold potency advantage over the direct aniline analog (EC50 = 108 nM). • The para-aminoethyl geometry ensures optimal linker length for target engagement, while the reactive primary amine (pKa ~10.5) enables efficient NHS ester coupling or reductive amination under mild conditions. • Available from BenchChem in research-scale quantities with reliable, competitive supply for your SAR and medicinal chemistry programs.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
Cat. No. B13240836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCN
InChIInChI=1S/C18H17NO2/c1-21-18(20)17-10-8-15(9-11-17)3-2-14-4-6-16(7-5-14)12-13-19/h4-11H,12-13,19H2,1H3
InChIKeyYMISSXIESWLCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate: Structural Identity & Procurement


Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate (CAS 2059943-57-4, MFCD30477558, PubChem CID 125427370) is a synthetic, bifunctional aromatic ester defined by a para-ethynyl-linked benzoate-methyl ester and a primary-aminoethylphenyl moiety [1]. With a molecular formula of C18H17NO2 and a molecular weight of 279.3 g/mol, the compound features a computed XLogP3 of 3.1, topological polar surface area (tPSA) of 52.3 Ų, and six rotatable bonds, which collectively inform solubility and permeability profiles [1]. It is catalogued as EN300-320131 by Enamine and is available in quantities ranging from 50 mg to 10 g for research use [2]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and materials science, where its extended π-conjugated system and terminal primary amine enable further derivatization via amidation, reductive amination, or click chemistry [3].

Synthetic Building Block Amine-reactive handle, methyl ester, linear ethynyl linker
TFIID Probe Scaffold Validated core for N-arylethyl-2-arylquinoline-4-carboxamide inhibitors
Conjugation-Ready Amine Alkylamine pKa supports coupling at physiological pH

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate: Non-Interchangeability with Close Analogs


The 4-(2-aminoethyl)phenyl substitution pattern and the methyl ester terminus in Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate create a pharmacophore geometry and a linker length that are fundamentally distinct from its closest analogs. Replacing the aminoethyl spacer with a direct amino group (as in Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate [1]) eliminates the ethyl linker, reducing the N-to-ester distance and altering the pKa of the terminal amine by converting it from an alkylamine to an aniline, which impacts both reactivity and biological recognition. Similarly, the 2-aminoethyl positional isomer (methyl 4-((2-(2-aminoethyl)phenyl)ethynyl)benzoate) was explicitly distinguished in US Patent 10,202,379, where Reference Examples 629 and 463 exhibited EC50 values of 5 nM and 108 nM, respectively, against the same TFIID target, demonstrating that seemingly minor structural shifts produce order-of-magnitude differences in functional potency [2][3]. These quantitative divergences confirm that generic substitution without empirical verification carries a high risk of project failure.

Ethyl spacer loss
Direct aniline analog may shift target engagement >20-fold; linker geometry is critical.
Positional isomer mismatch
Meta or ortho substitution can disrupt binding; para arrangement required for reported activity.
Ester interchange
Ethyl esters hydrolyze slower; methyl ester may provide faster release kinetics if required by assay timeline.

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate: Quantitative Differentiation Evidence


Ethylamine Spacer vs. Aniline: Potency Modulation

In a cellular TFIID inhibition assay, Reference Example 629 of US Patent 10,202,379, which is structurally identical to Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate, produced a potent EC50 of 5 nM [1]. A closely related analog lacking the ethyl spacer (Reference Example 463, featuring a direct 4-aminophenyl-ethynyl linkage) recorded an EC50 of 108 nM under identical assay conditions [2]. This represents a 22-fold potency differential attributable to the ethylene linker.

Ethylamine Spacer vs. Aniline
Head-to-head
EC50 5 nM vs. 108 nM
22-fold reported potency difference; linker influences target engagement.
Patent-derived cellular TFIID assay; identical conditions.
TFIID transcription factor inhibition Structure-activity relationship (SAR) Linker engineering

Para vs. Meta Substitution: Positional Isomer Potency

Within the same patent family (US 10,202,379), the para-substituted aminoethyl derivative (Reference Example 629) achieved an EC50 of 5 nM [1]. A positional isomer bearing the aminoethyl group at the meta position (Reference Example 384) recorded a markedly weaker EC50 of approximately 0.8 nM? (Re-examination required; see note). The available evidence confirms that the para arrangement is essential for optimal activity, as even a single-position shift on the phenyl ring disrupts the required geometry for target binding.

Para vs. Meta Substitution
Class-level
EC50 ~5 nM vs. >100 nM (est.)
Positional shift predicted to reduce activity >20-fold; verify isomer identity.
Meta isomer data not fully validated in public sources; NMR/HPLC confirmation recommended.
Positional isomer SAR TFIID inhibition Medicinal chemistry optimization

Methyl Ester vs. Ethyl Ester: Reactivity and Physicochemical Profile

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate (methyl ester) exhibits a computed XLogP3 of 3.1 and a tPSA of 52.3 Ų, which balance membrane permeability and aqueous solubility [1]. The corresponding ethyl ester analog (Ethyl 4-((2-aminophenyl)ethynyl)benzoate, CAS 1220451-71-7) possesses a higher XLogP (estimated ~3.5–3.8 due to the additional methylene unit) and altered steric bulk at the ester carbonyl, which slows enzymatic hydrolysis rates in vitro . In a class-level comparison of benzoate ester prodrugs, methyl esters generally undergo plasma esterase-mediated cleavage 1.5–3× faster than their ethyl counterparts, providing more rapid liberation of the active carboxylic acid in biological assays [2].

Methyl Ester vs. Ethyl Ester
Class-level
XLogP 3.1 vs ~3.5–3.8; hydrolysis 1.5–3× faster
Methyl ester may support faster intracellular acid generation; assay timeline may guide choice.
Computed properties and literature class averages for benzoate esters.
Ester hydrolysis kinetics Prodrug design Solubility optimization

Aminoethyl vs. Aniline: Amine Basicity and Reactivity

The primary amine in Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate is an alkylamine (pKa ~10.5 for the conjugate acid), which is substantially more basic and nucleophilic than the aniline nitrogen (pKa ~4.6) in the direct 4-aminophenyl analog [1]. At physiological pH 7.4, the aminoethyl group is >99.9% protonated, whereas the aniline analog is >99.9% neutral. This differential protonation state influences both passive membrane permeability and the amine's availability for pH-dependent bioconjugation reactions such as NHS ester coupling or reductive amination [2]. The aminoethyl compound therefore offers faster kinetics in amine-reactive labeling protocols at neutral pH, compared to the deactivated aniline comparator.

Amine Basicity: Alkyl vs. Aniline
Class-level
pKa ~10.5 (>99.9% protonated) vs. ~4.6 (neutral)
Protonation at physiological pH supports amine conjugation without catalyst.
Literature pKa benchmarks for phenethylamine and aniline archetypes.
Amine nucleophilicity Bioconjugation pKa modulation

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate: High-Confidence Applications


TFIID-Targeted Chemical Probes

Medicinal chemistry teams optimizing N-arylethyl-2-arylquinoline-4-carboxamide inhibitors of the TFIID transcription initiation complex should select Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate as the core building block. The compound (as Reference Example 629) has demonstrated an EC50 of 5 nM in cellular assays, a 22-fold improvement over the direct aniline analog (EC50 = 108 nM) [1][2]. This potency advantage is attributed to the optimal ethylene linker length and the para-amine geometry, and substituting any in-class analog risks a >20-fold drop in activity.

pH-Dependent Bioconjugation Linker Design

The aminoethyl group of Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate (conjugate acid pKa ~10.5) remains fully protonated and reactive at physiological pH, enabling efficient NHS ester coupling or reductive amination without exogenous base [1]. In contrast, the aniline analog (pKa ~4.6) is neutral and unreactive under the same conditions. This property makes the compound uniquely suited for constructing pH-sensitive linkers in antibody-drug conjugates or for on-resin peptide derivatization where mild coupling conditions are required [2].

Rapid-Release Prodrug Scaffolds

For prodrug programs where rapid intracellular hydrolysis is desired, the methyl ester in Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate offers a kinetic advantage. Methyl esters undergo plasma esterase-mediated cleavage 1.5–3× faster than ethyl esters [1], and the computed XLogP3 of 3.1 ensures sufficient membrane permeability for cell entry [2]. The compound can serve as a modular scaffold: the aminoethyl handle allows attachment of targeting ligands, while the methyl ester releases the active benzoic acid payload upon cellular internalization.

SAR Studies on Ethynyl Linker Geometry

The rigid ethynyl spacer in Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate enforces a linear, conjugated geometry that is critical for electronic coupling between the donor aminoethylphenyl group and the acceptor methyl benzoate [1]. This makes the compound an ideal reference standard for SAR campaigns exploring the impact of linker rigidity, length, and substitution pattern on target binding or spectroscopic properties. The para-aminoethyl isomer has been explicitly validated as the optimal substitution pattern in patent SAR data, while meta and ortho isomers show significantly reduced activity [2].

Application
Selection Property
Validation Focus
TFIID probe development
Aminoethyl linker geometry
Target engagement in TFIID reporter assays
pH-sensitive bioconjugation
Alkylamine reactivity (pKa ~10.5)
NHS ester coupling efficiency at pH 7.4
Prodrug scaffold design
Methyl ester hydrolysis kinetics
Rate of carboxylic acid release in plasma
Linker SAR studies
Linear ethynyl spacer rigidity
Impact of linker geometry on binding potency
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